
2-(9H-fluoren-9-yl)ethan-1-amine
描述
2-(9H-fluoren-9-yl)ethan-1-amine is an organic compound that features a fluorene moiety attached to an ethylamine group. Fluorene is a polycyclic aromatic hydrocarbon, known for its rigid structure and fluorescent properties. The ethylamine group introduces a primary amine functionality, making this compound versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)ethan-1-amine typically involves the reaction of 9H-fluorene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 9H-fluorene is first activated by converting it into a more reactive intermediate, such as a halogenated fluorene derivative. This intermediate then reacts with ethylamine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions. The final product is purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
2-(9H-fluoren-9-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
2-(9H-fluoren-9-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials that require fluorescent properties.
作用机制
The mechanism of action of 2-(9H-fluoren-9-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The fluorene moiety contributes to the compound’s stability and fluorescent properties, which can be used to track its interactions in biological systems.
相似化合物的比较
Similar Compounds
2-(9H-fluoren-9-ylmethoxy)carbonylamino acids: These compounds also feature the fluorene moiety but have different functional groups attached, leading to varied reactivity and applications.
9H-fluoren-2-yl)aryl derivatives: These compounds have similar structural features but differ in their aromatic substitutions, affecting their optical and electronic properties.
Uniqueness
2-(9H-fluoren-9-yl)ethan-1-amine is unique due to its combination of a fluorene moiety with an ethylamine group, providing a balance of stability, reactivity, and fluorescent properties. This makes it particularly useful in applications requiring both chemical versatility and fluorescence.
属性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-yl)ethanamine |
InChI |
InChI=1S/C15H15N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2 |
InChI 键 |
RYJVZYIZXDRJOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
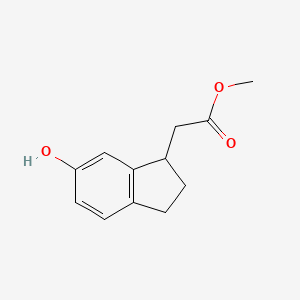

![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
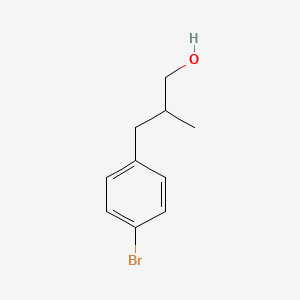
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
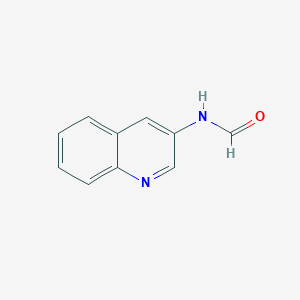
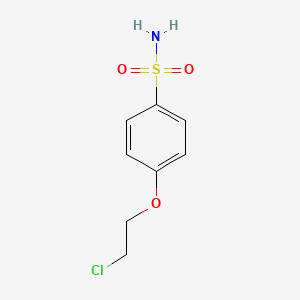
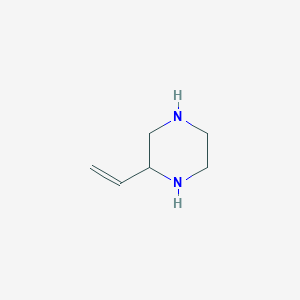

![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)
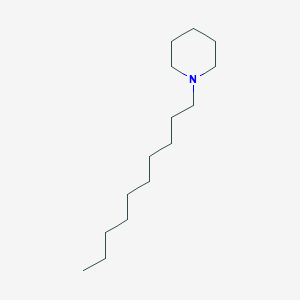
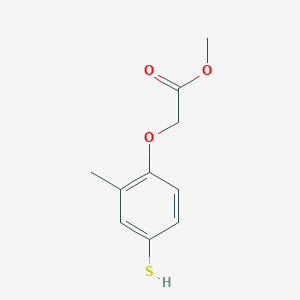

![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)
